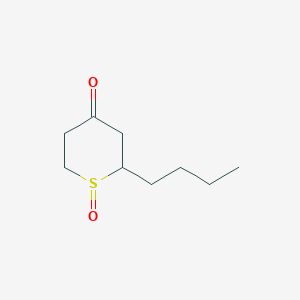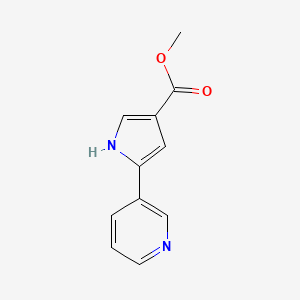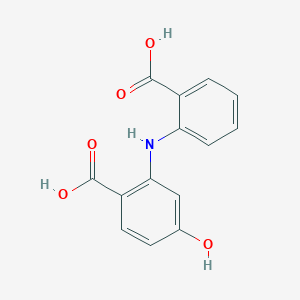
2-(2-Carboxyanilino)-4-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carboxyanilino)-4-hydroxybenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to an aniline derivative, which in turn is bonded to a hydroxybenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carboxyanilino)-4-hydroxybenzoic acid typically involves the reaction of 2-aminobenzoic acid with 4-hydroxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Carboxyanilino)-4-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions, often in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
2-(2-Carboxyanilino)-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Carboxyanilino)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its carboxyl and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Comparación Con Compuestos Similares
4-Hydroxybenzoic acid: Shares the hydroxybenzoic acid moiety but lacks the aniline derivative.
2-Aminobenzoic acid: Contains the aniline derivative but lacks the hydroxybenzoic acid moiety.
Salicylic acid: Similar structure but with a hydroxyl group ortho to the carboxyl group.
Uniqueness: 2-(2-Carboxyanilino)-4-hydroxybenzoic acid is unique due to the presence of both the carboxyanilino and hydroxybenzoic acid moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
91100-26-4 |
|---|---|
Fórmula molecular |
C14H11NO5 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
2-(2-carboxyanilino)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO5/c16-8-5-6-10(14(19)20)12(7-8)15-11-4-2-1-3-9(11)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20) |
Clave InChI |
BHOIRJMRNHMIHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)
![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)
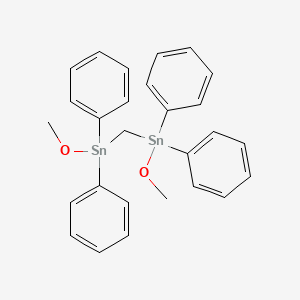
![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
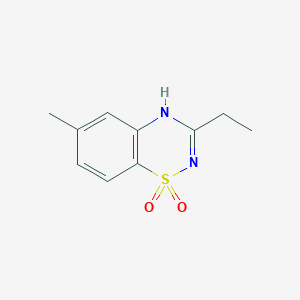
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)

![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)


